1-(4-Methoxyphenyl)acetoneoxime
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Overview
Description
1-(4-Methoxyphenyl)acetoneoxime is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylacetone, where the oxime group is attached to the carbonyl carbon, and a methoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)acetoneoxime can be synthesized through the reaction of 4-methoxyphenylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds as follows:
- Dissolve 4-methoxyphenylacetone in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production methods for 4-methoxyphenylacetone oxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)acetoneoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)acetoneoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxyphenylacetone oxime involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The oxime group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetone: The parent compound without the oxime group.
4-Methoxybenzaldehyde oxime: An oxime derivative of 4-methoxybenzaldehyde.
4-Methoxyphenylacetic acid oxime: An oxime derivative of 4-methoxyphenylacetic acid.
Uniqueness
1-(4-Methoxyphenyl)acetoneoxime is unique due to the presence of both the methoxy and oxime groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
52271-41-7 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[1-(4-methoxyphenyl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO2/c1-8(11-12)7-9-3-5-10(13-2)6-4-9/h3-6,12H,7H2,1-2H3 |
InChI Key |
XCAWVHHYSAGLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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